9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one
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Overview
Description
9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, a morpholine group, and an isoquinoline core, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds .
Scientific Research Applications
9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The bromine atom and morpholine group play crucial roles in binding to enzymes or receptors, modulating their activity. The isoquinoline core is essential for the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-benzo[de]isoquinolin-1,3(2H)-dione: Similar structure but lacks the morpholine group.
9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Contains a morpholine group but has different substituents on the isoquinoline core
Uniqueness
The uniqueness of 9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
919291-48-8 |
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Molecular Formula |
C18H17BrN2O2 |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
9-bromo-6-(morpholin-4-ylmethyl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-1-2-15-13(11-21-5-7-23-8-6-21)9-12-3-4-20-18(22)17(12)16(15)10-14/h1-4,9-10H,5-8,11H2,(H,20,22) |
InChI Key |
BMYGRRIZHRRZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C3C=CC(=CC3=C4C(=C2)C=CNC4=O)Br |
Origin of Product |
United States |
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